molecular formula C32H42N6O9S4 B10823397 Tebipenem (hydrate)

Tebipenem (hydrate)

Cat. No.: B10823397
M. Wt: 783.0 g/mol
InChI Key: BICPQOJDJQZNEU-ZRGZLJHMSA-N
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Description

Tebipenem (hydrate) is a broad-spectrum orally-administered antibiotic belonging to the carbapenem subgroup of β-lactam antibiotics. It was developed to combat bacteria that had acquired resistance to commonly used antibiotics. Tebipenem is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tebipenem pivoxil involves multiple steps, including the formation of the carbapenem core structure and the attachment of the pivaloyloxymethyl ester group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of tebipenem pivoxil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and final formulation to produce the orally bioavailable prodrug .

Chemical Reactions Analysis

Types of Reactions: Tebipenem undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. These reactions can lead to the formation of degradation products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include tebipenem and its degradation products, such as open β-lactam ring compounds and other related substances .

Scientific Research Applications

Tebipenem has a wide range of scientific research applications, including:

Mechanism of Action

Tebipenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and interferes with the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the lysis and death of the bacterial cells. Tebipenem is particularly effective against bacteria that produce β-lactamases, enzymes that degrade other β-lactam antibiotics .

Comparison with Similar Compounds

    Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Meropenem: A carbapenem antibiotic with a broader spectrum of activity and better stability against β-lactamases.

    Ertapenem: A carbapenem antibiotic with a longer half-life, allowing for once-daily dosing.

Uniqueness of Tebipenem: Tebipenem is unique due to its oral bioavailability, which is achieved through the formulation of its prodrug, tebipenem pivoxil. This makes it a valuable option for outpatient treatment of bacterial infections, reducing the need for intravenous administration and hospital stays .

Properties

Molecular Formula

C32H42N6O9S4

Molecular Weight

783.0 g/mol

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O5S2.C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)24-23)13(7)26-9-5-18(6-9)16-17-3-4-25-16;1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20,23H,3-6H2,1-2H3;7-11,20H,3-6H2,1-2H3,(H,22,23)/t2*7-,8-,10-,11-/m11/s1

InChI Key

BICPQOJDJQZNEU-ZRGZLJHMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O.CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)C(C)O

Origin of Product

United States

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